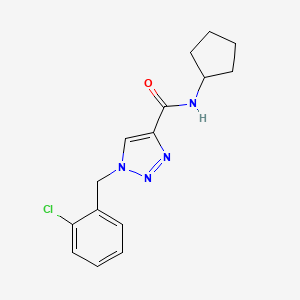
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells and has been studied in various research fields, including cancer biology, biochemistry, and pharmacology.
Mecanismo De Acción
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated signaling pathways, which are involved in cell survival and proliferation. The inhibition of CK2 by 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This specificity makes 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide a promising therapeutic agent for cancer treatment. In addition, 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may have potential as a combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its specificity for CK2 and its potential as a combination therapy with chemotherapy drugs. However, the limitations of using 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide could focus on its potential therapeutic applications in other diseases beyond cancer. Additionally, further studies could investigate the optimal dosing and administration of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide to maximize its therapeutic efficacy and minimize toxicity. Finally, the development of more potent and selective CK2 inhibitors based on the structure of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the reaction of 2-chlorobenzylamine with cyclopentanone to form an intermediate, which is then treated with triethylorthoformate and sodium azide to produce the desired compound. The synthesis of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell survival and proliferation. 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential to enhance the efficacy of chemotherapy drugs.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclopentyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-13-8-4-1-5-11(13)9-20-10-14(18-19-20)15(21)17-12-6-2-3-7-12/h1,4-5,8,10,12H,2-3,6-7,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDSKQOZMZENSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-N-cyclopentyltriazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B6076804.png)
![3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B6076810.png)
![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)
![ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)